molecular formula C27H26BrClN6OS B10908470 N'-[1-(4-bromophenyl)ethylidene]-2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

N'-[1-(4-bromophenyl)ethylidene]-2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

Cat. No.: B10908470
M. Wt: 598.0 g/mol
InChI Key: ANLNMVPLZOXSEN-UHFFFAOYSA-N
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Description

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate carboxylic acid derivative with hydrazine.

    Formation of the triazole ring: This is achieved through a cyclization reaction involving an azide and an alkyne.

    Substitution reactions: These steps introduce the bromophenyl and chloromethylaniline groups into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating the activity of the target. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(4-BROMOPHENYL)ETHYLIDENE)-3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: This compound shares a similar hydrazide and aromatic structure but differs in the substitution pattern on the aromatic rings.

    N’-(1-(4-BROMOPHENYL)ETHYLIDENE)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Another similar compound with variations in the substituents on the aromatic rings.

Uniqueness

The uniqueness of N’~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H26BrClN6OS

Molecular Weight

598.0 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C27H26BrClN6OS/c1-17-15-22(29)13-14-24(17)30-16-25-32-34-27(35(25)23-7-5-4-6-8-23)37-19(3)26(36)33-31-18(2)20-9-11-21(28)12-10-20/h4-15,19,30H,16H2,1-3H3,(H,33,36)

InChI Key

ANLNMVPLZOXSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=C(C)C4=CC=C(C=C4)Br

Origin of Product

United States

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